1a-acetylmitomycin C
1a-acetylmitomycin C
Brand Name:
Vulcanchem
CAS No.:
1102-95-0
VCID:
VC0093537
InChI:
InChI=1S/C17H20N4O6/c1-6-11(18)14(24)10-8(5-27-16(19)25)17(26-3)15-9(21(15)7(2)22)4-20(17)12(10)13(6)23/h8-9,15H,4-5,18H2,1-3H3,(H2,19,25)/t8-,9+,15+,17-,21?/m1/s1
SMILES:
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C(=O)C)N
Molecular Formula:
C17H20N4O6
Molecular Weight:
376.4 g/mol
1a-acetylmitomycin C
CAS No.: 1102-95-0
Main Products
VCID: VC0093537
Molecular Formula: C17H20N4O6
Molecular Weight: 376.4 g/mol
CAS No. | 1102-95-0 |
---|---|
Product Name | 1a-acetylmitomycin C |
Molecular Formula | C17H20N4O6 |
Molecular Weight | 376.4 g/mol |
IUPAC Name | [(4S,6S,7R,8S)-5-acetyl-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
Standard InChI | InChI=1S/C17H20N4O6/c1-6-11(18)14(24)10-8(5-27-16(19)25)17(26-3)15-9(21(15)7(2)22)4-20(17)12(10)13(6)23/h8-9,15H,4-5,18H2,1-3H3,(H2,19,25)/t8-,9+,15+,17-,21?/m1/s1 |
Standard InChIKey | RLPARBOQTNGFMR-XEACYCJLSA-N |
Isomeric SMILES | CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4C(=O)C)N |
SMILES | CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C(=O)C)N |
Canonical SMILES | CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C(=O)C)N |
Synonyms | 1a-acetylmitomycin C |
PubChem Compound | 14031057 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume